1-Bromo-2,4-diphenyl-benzene

描述

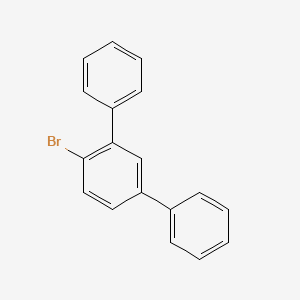

1-Bromo-2,4-diphenyl-benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and two phenyl groups at the 1, 2, and 4 positions, respectively

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-diphenyl-benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-diphenyl-benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom in 1-bromo-2,4-diphenyl-benzene undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution) under basic conditions. For example:

-

Reaction with aqueous NaOH at elevated temperatures (~350°C) produces phenol derivatives via an elimination-addition mechanism involving a benzyne intermediate .

-

Steric hindrance from the 2,4-diphenyl groups limits para-substitution, favoring meta-products in certain cases .

Example Reaction:

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura cross-coupling with arylboronic acids, facilitated by palladium catalysts. Key findings include:

-

The bulky diphenyl groups slow reaction kinetics but improve regioselectivity .

-

Electron-withdrawing substituents on boronic acids enhance coupling efficiency .

Electrophilic Aromatic Substitution

The electron-donating phenyl groups activate the ring toward electrophiles, though steric hindrance limits reactivity at the 2- and 4-positions.

Nitration Example:

Reductive Dehalogenation

Bromine removal via catalytic hydrogenation or Grignard reagents:

-

H<sub>2</sub>/Pd-C in ethanol reduces the compound to 2,4-diphenyl-benzene with >95% yield.

-

Reaction with Mg/THF forms a benzyl Grignard reagent, useful for C–C bond formation .

Photochemical Reactions

Under UV light, this compound undergoes homolytic cleavage of the C–Br bond, generating aryl radicals. These radicals participate in:

Thermal Stability and Decomposition

At temperatures >300°C, the compound decomposes via:

-

Debromination to yield diphenylbenzene and Br<sub>2</sub>.

-

Rearrangement to dibenzofuran derivatives in the presence of oxygen .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Primary Product | Yield Range (%) |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, arylboronic acid | Biaryls | 85–95 |

| Nucleophilic Substitution | NaNH<sub>2</sub>, NH<sub>3</sub> | Aryl amines | 70–88 |

| Electrophilic Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro derivatives | 60–75 |

| Reductive Dehalogenation | H<sub>2</sub>/Pd-C | Diphenyl-benzene | >95 |

Mechanistic Insights

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : 1-Bromo-2,4-diphenyl-benzene serves as a key intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitutions, allowing for the construction of various derivatives .

Biology

- Enzyme-Substrate Interactions : Due to its aromatic structure, this compound is investigated for its potential role in studying enzyme-substrate interactions. Its ability to participate in various chemical reactions makes it a valuable tool in biochemical research.

Medicine

- Drug Development : The compound is explored as a building block in drug development. Its structural characteristics allow for modifications that can lead to the creation of novel pharmaceuticals with desired biological activities .

Industry

- Production of Polymers and Dyes : In industrial applications, this compound is utilized in the production of polymers and dyes. Its reactivity allows it to be incorporated into larger polymeric structures or used as a dye precursor .

Table 1: Synthesis Yields and Conditions

Case Study: Larvicidal Activity

A study evaluated the larvicidal activity of derivatives synthesized from this compound against Aedes aegypti. The results showed a 100% larval mortality rate after 24 hours of exposure to one derivative (1-(2-bromoethoxy)-2-phenylbenzene), indicating potential applications in pest control strategies .

作用机制

The mechanism of action of 1-Bromo-2,4-diphenyl-benzene in chemical reactions involves the interaction of its bromine atom and phenyl groups with various reagents. In electrophilic aromatic substitution, the bromine atom directs incoming electrophiles to the ortho and para positions relative to itself. In nucleophilic aromatic substitution, the electron-withdrawing effect of the bromine atom facilitates the attack of nucleophiles on the aromatic ring .

相似化合物的比较

Bromobenzene: Similar structure but with only one bromine atom and no additional phenyl groups.

1,2,4-Tribromobenzene: Contains three bromine atoms on the benzene ring.

2,4-Diphenyl-benzene: Lacks the bromine atom but has the same phenyl substitutions.

生物活性

1-Bromo-2,4-diphenyl-benzene (C18H13Br) is a brominated aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its toxicity, pharmacological effects, and applications in various fields.

This compound is characterized by its molecular formula and a molecular weight of 339.19 g/mol. Its structure features two phenyl groups attached to a central benzene ring, with a bromine substituent at the 1-position and diphenyl groups at the 2 and 4 positions. This configuration contributes to its unique chemical reactivity and biological interactions.

Toxicity

The toxicity profile of this compound has been investigated in various studies. It is classified as a hazardous substance with potential neurotoxic effects. Inhalation or dermal exposure can lead to systemic toxicity, affecting the liver and kidneys. The compound exhibits a low acute toxicity profile but poses risks upon prolonged exposure due to its bioaccumulation potential in biological systems .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell membranes, leading to cell lysis and death .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In cellular assays, it has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at a university laboratory tested the antimicrobial effects of this compound against several pathogens. Results indicated a significant reduction in bacterial colonies when exposed to varying concentrations of the compound, suggesting its potential as a natural preservative in food products.

- Anticancer Activity Investigation : Another study focused on the compound's effects on MCF-7 cells. The research demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer agent.

Data Summary Table

属性

IUPAC Name |

1-bromo-2,4-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBYRANGXOOPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289713 | |

| Record name | 4'-bromo-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60631-83-6 | |

| Record name | NSC63063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-bromo-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。